(S)-Azelastine N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-MDYZWHIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S Azelastine N Oxide
Chemical Oxidation Pathways to Azelastine (B1213491) N-Oxides
The formation of azelastine N-oxides is achieved through chemical oxidation, a process that can be tailored to be regioselective.
The oxidation of azelastine to its corresponding N-oxides is expected to occur regioselectively at the nitrogen atom of the azepane ring. d-nb.info This selectivity is attributed to the high nucleophilicity of the azepane nitrogen. d-nb.inforesearchgate.net Quantum chemical calculations have been employed to predict the most susceptible nitrogen atom for N-oxide formation, confirming the azepane nitrogen as the primary site of oxidation. nih.gov
Hydrogen peroxide (H₂O₂) is a commonly used and attractive oxidizing agent for the synthesis of azelastine N-oxides. d-nb.info Its use is advantageous due to its low cost, ease of handling, and the fact that its decay does not produce problematic by-products. d-nb.info The reaction of azelastine free base with hydrogen peroxide leads to a mixture of diastereomeric N-oxides. d-nb.info Other oxidizing agents that can be used include ozone and potassium peroxymonosulfate (B1194676) (KPMS), also known as Oxone®. KPMS offers the benefit of faster reaction kinetics.
Regioselective N-Oxidation at the Azepane Nitrogen Moiety
Stereochemical Considerations in Azelastine N-Oxide Synthesis
The stereochemistry of azelastine N-oxide synthesis is complex due to the presence of a stereogenic center in the parent azelastine molecule.
Since azelastine itself possesses a stereocenter, its oxidation to the N-oxide introduces a second stereocenter at the nitrogen atom, resulting in the formation of a mixture of diastereomers. d-nb.info Specifically, the oxidation of racemic azelastine yields a mixture of (SS,RR)- and (SR,RS)-azelastine N-oxides. d-nb.info These diastereomeric mixtures can be separated using chromatographic techniques. d-nb.info
| Starting Material | Oxidation Product | Stereochemical Outcome |
|---|---|---|
| (S)-Azelastine | (S,S)-Azelastine N-Oxide and (S,R)-Azelastine N-Oxide | Diastereomeric Mixture |
| (R)-Azelastine | (R,R)-Azelastine N-Oxide and (R,S)-Azelastine N-Oxide | Diastereomeric Mixture |
| Racemic Azelastine | (SS,RR)-Azelastine N-Oxide and (SR,RS)-Azelastine N-Oxide | Mixture of Diastereomeric Racemates |
While the direct oxidation of azelastine produces a diastereomeric mixture, strategies for enantioselective synthesis focus on using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. libretexts.org For azelastine N-oxides, achieving high enantioselectivity would likely involve a chiral oxidizing agent or a chiral catalyst to control the facial selectivity of the oxidation at the nitrogen atom. libretexts.org The separation of the resulting diastereomers can be achieved through methods like chiral high-performance liquid chromatography (HPLC) or derivatization with a chiral resolving agent.
Generation of Diastereomeric Mixtures of Azelastine N-Oxides from Azelastine
Laboratory-Scale and Preparative-Scale Synthesis Approaches for Azelastine N-Oxides
A robust and concise synthesis method has been developed for the large-scale preparation of racemic azelastine N-oxides. d-nb.info This involves converting commercial azelastine hydrochloride to its free base, followed by oxidation with hydrogen peroxide. d-nb.info The resulting diastereomeric N-oxides can then be readily separated by chromatography, allowing for their production in high yields on a preparative scale. d-nb.info For industrial-scale production, continuous flow reactors are often employed to ensure efficient and controlled oxidation, leading to high yields and purity. smolecule.comvulcanchem.com
| Scale | Methodology | Key Considerations |
|---|---|---|
| Laboratory-Scale | Batch reaction using hydrogen peroxide. | Separation of diastereomers via chromatography. d-nb.info |
| Preparative-Scale | Batch reaction with subsequent chromatographic separation. d-nb.info | High yield and purity of separated diastereomers. d-nb.info |
| Industrial-Scale | Continuous flow reactors with catalysts like titanium silicalite. smolecule.comvulcanchem.com | Efficient temperature control, mixing, and high throughput. vulcanchem.com |
Stereochemical Characterization and Enantiomeric Purity Assessment of S Azelastine N Oxide
Elucidation of Stereoisomerism in Azelastine (B1213491) N-Oxide
The oxidation of azelastine results in the formation of diastereomeric N-oxides. d-nb.info A comprehensive understanding of these stereoisomers is critical for pharmaceutical development and quality control. clearsynth.com
Identification and Separation of Specific Diastereomers (e.g., (R)-Azelastine N-Oxide, (S)-Azelastine N-Oxide)
The synthesis of azelastine N-oxides, typically through the oxidation of azelastine with agents like hydrogen peroxide, yields a mixture of diastereomers. d-nb.info These diastereomers, designated as (SS,RR)-3 and (SR,RS)-4 in some literature, can be separated using chromatographic techniques. d-nb.info The existence of these diastereomeric pairs, including (R)-Azelastine N-Oxide and this compound, is a key consideration in their analysis. vulcanchem.comsynzeal.com The separation of these stereoisomers is crucial as they may exhibit different metabolic profiles. synzeal.com
Initial studies on azelastine metabolism using rat liver microsomes indicated the formation of corresponding N-oxides. d-nb.info However, obtaining these N-oxides on a preparative scale for detailed characterization was a challenge that has since been addressed. d-nb.info The CAS number for the mixture of this compound diastereomers is 1346617-06-8, while the (R)-Azelastine N-Oxide mixture of diastereomers is identified by CAS number 1346617-18-2. clearsynth.comsynzeal.com
Assignment of Absolute Configuration (e.g., through Single Crystal X-ray Analysis)
Single crystal X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, including the absolute configuration of stereogenic centers. springernature.comnih.gov For azelastine N-oxides, this technique has been successfully employed to confirm their structures and assign the absolute configuration of the resulting diastereomers. d-nb.inforesearchgate.net
In one study, colorless single crystals of one of the diastereomeric N-oxides were grown and analyzed. d-nb.info The analysis revealed the molecular structure and allowed for the unambiguous assignment of its absolute configuration. d-nb.info This powerful analytical tool provides the foundational evidence for understanding the precise spatial arrangement of atoms within the this compound molecule. springernature.comnih.gov
Advanced Analytical Techniques for Stereoisomer Purity and Characterization
A suite of advanced analytical techniques is essential for the separation, quantification, and structural elucidation of this compound and its stereoisomers. These methods ensure the purity and correct identification of the compound. lgcstandards.com
Chiral Chromatographic Methods for Separation and Quantification (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of azelastine and its derivatives. vulcanchem.com Chiral HPLC methods, utilizing chiral stationary phases (CSPs), are specifically designed to separate enantiomers and diastereomers. rsc.org For instance, the enantiomers of the parent drug, azelastine, have been successfully separated using a β-cyclodextrin chiral stationary phase. pillbuys.com The development of stability-indicating HPLC methods is also crucial for identifying degradation products, which can include N-oxides. colab.ws
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and specificity for the quantification of azelastine and its metabolites in complex matrices like human plasma. pillbuys.comnih.gov These techniques are invaluable for pharmacokinetic studies and can be adapted for the enantioselective determination of azelastine N-oxide stereoisomers. pillbuys.com The coupling of HPLC with mass spectrometry allows for both the separation of stereoisomers and their unequivocal identification based on their mass-to-charge ratio. vulcanchem.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) provides even greater resolution and speed for such analyses.
Table 1: Chiral Chromatographic Methods for Azelastine and its Derivatives
| Technique | Stationary Phase/Column | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| HPLC | Chiralpak AD | n-hexane–2-propanol–diethylamine (B46881) (95:5:0.6, v/v) | Separation of azelastine enantiomers and metabolites | pillbuys.com |
| HPLC-MS/MS | β-cyclodextrin chiral stationary phase | Not specified | Enantioselective determination of azelastine and its metabolites | pillbuys.com |
| HPLC | Chiralpak IA and Chiralpak ID | Acetonitrile (B52724)–water–ammonia solution (90:10:0.1, v/v/v) for Chiralpak ID | Chiral separation of antihistamine drug enantiomers, including azelastine | rsc.orgresearchgate.net |
Spectroscopic Methods for Structural and Stereochemical Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of protons and carbon atoms, respectively, allowing for the confirmation of the N-oxide structure. d-nb.info Superimposed 1H NMR and 13C APT NMR spectra have been used to differentiate between the diastereomeric N-oxides of azelastine. d-nb.info Quantitative 1H-NMR (qNMR) methods have also been developed for the simultaneous analysis of azelastine hydrochloride in combination with other drugs, demonstrating the utility of NMR for quantitative purposes. royalsocietypublishing.org
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For azelastine N-oxides, ESI-MS spectra show a quasi-molecular ion [M+H]+ at m/z 398, confirming the molecular formula C22H24ClN3O2. d-nb.info Liquid chromatography coupled with high-resolution mass spectrometry (LC-Q-ToF-MS) is used to identify and characterize the fragmentation patterns of these compounds, further confirming their structure. nih.govnih.gov
Table 2: Spectroscopic Data for Azelastine N-Oxide
| Technique | Key Finding | Application | Reference |
|---|---|---|---|
| ESI-MS | Quasi-molecular ion [M+H]+ at m/z 398 | Confirmation of molecular weight | d-nb.info |
| 1H NMR | Distinct signals for diastereomers | Structural elucidation and differentiation of stereoisomers | d-nb.info |
| 13C APT NMR | Differentiated spectra for diastereomers | Structural elucidation and differentiation of stereoisomers | d-nb.info |
Metabolic Studies of Azelastine N Oxidation: in Vitro and Enzymatic Mechanisms
Enzymatic Pathways Mediating N-Oxidation
The biotransformation of azelastine (B1213491), particularly the oxidation of its nitrogen atoms, is mediated by complex enzymatic systems primarily located in the liver. The two major enzyme families responsible for the metabolism of xenobiotics containing nitrogen moieties are the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP450) superfamily.
Flavin-containing monooxygenases are a critical class of enzymes involved in the oxidation of soft nucleophiles, such as nitrogen and sulfur atoms, present in many drugs and foreign compounds. A key characteristic of FMOs is their ability to catalyze the N-oxidation of tertiary amines. semanticscholar.orgnih.gov While secondary and tertiary amines can be metabolized by CYP450 enzymes through N-dealkylation, only tertiary amines are typically substrates for N-oxidation by FMOs, yielding N-oxide products. semanticscholar.orgnih.gov
Azelastine possesses a heterocyclic tertiary methylamino group within its azepane ring, making it a structural candidate for FMO-mediated metabolism. semanticscholar.orgmdpi.comresearchgate.net This pathway represents a direct route to the formation of azelastine N-oxide. The N-oxidation reaction introduces an oxygen atom onto the nitrogen of the azepane ring, increasing the polarity of the molecule. smolecule.com
The Cytochrome P450 system is a versatile family of heme-containing enzymes that play a central role in drug metabolism. Azelastine is known to be oxidatively metabolized by the CYP450 enzyme system. drugbank.comwikipedia.org The most well-documented metabolic pathway for azelastine is N-demethylation, which produces the principal active metabolite, desmethylazelastine (B192710). researchgate.netdrugbank.comwikipedia.org Studies suggest that this N-demethylation is primarily catalyzed by CYP3A4, CYP2D6, and CYP1A2. drugbank.com
Table 1: Key Enzymes in Azelastine Metabolism
| Enzyme Family | Specific Isozymes (Primarily for N-demethylation) | Metabolic Reaction | Metabolite Formed | Citation |
| Cytochrome P450 (CYP450) | CYP3A4, CYP2D6, CYP1A2 | Oxidative N-demethylation | Desmethylazelastine | drugbank.com |
| Flavin-Containing Monooxygenases (FMOs) | Not specified | N-oxidation of tertiary amine | Azelastine N-Oxide | semanticscholar.orgnih.gov |
Role of Flavin-Containing Monooxygenases (FMOs) in Tertiary Amine N-Oxidation
In Vitro Microsomal Oxidation Studies of Azelastine to N-Oxides
In vitro studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYP450 and FMOs, are standard tools for investigating metabolic pathways. It is thought that the microsomal oxidation of azelastine leads to the production of the corresponding N-oxides. researchgate.netd-nb.info However, detailed literature and solid data regarding these specific metabolites have been scarce. researchgate.netd-nb.info
Some research has noted that azelastine N-oxides were not produced in significant quantities during such in vitro experiments, which necessitated their chemical synthesis for characterization and further study. researchgate.netd-nb.info The synthesis was achieved by oxidizing azelastine with hydrogen peroxide (H₂O₂), which successfully produced the diastereomeric N-oxides for the first time in a preparative amount, allowing for their full characterization. researchgate.netd-nb.info
Other in vitro work has focused on the inhibitory potential of azelastine and its primary metabolites on various CYP450 isoforms. One study investigated the effects of azelastine and desmethylazelastine on nine different CYP isoforms expressed in human B-lymphoblast cell microsomes. capes.gov.brnih.gov The results showed that azelastine and its metabolites had the most potent inhibitory effects on CYP2D6. capes.gov.brnih.gov While this study provides valuable information on potential drug-drug interactions, it does not detail the formation rates or quantities of N-oxide metabolites.
Table 2: Summary of In Vitro Research Findings
| Study Focus | Key Findings | Citation |
| Metabolite Production | Microsomal oxidation is expected to produce N-oxides, but these have not been observed in significant amounts in vitro, requiring chemical synthesis for characterization. | researchgate.netd-nb.info |
| Enzyme Inhibition | Azelastine and its metabolites, particularly desmethylazelastine, exhibit inhibitory effects on several CYP450 isoforms, with the strongest inhibition observed for CYP2D6. | capes.gov.brnih.gov |
| CYP450 Specificity | No single, specific CYP450 isoform was identified as being solely responsible for azelastine metabolism in human liver microsomes at low concentrations. |
Structure-Metabolism Relationships for Azelastine and its N-Oxide Metabolites
The chemical structure of azelastine is fundamental to its metabolic fate. The key structural feature influencing its N-oxidation and N-demethylation is the tertiary amine within the 1-methylazepan-4-yl group. semanticscholar.orgmdpi.com This moiety is the primary site for oxidative metabolism.
N-Oxidation: The lone pair of electrons on the tertiary nitrogen of the azepane ring makes it a nucleophilic center, susceptible to oxidation by FMOs to form the N-oxide. nih.gov This transformation adds a polar N-oxide functional group, which can alter the molecule's physicochemical properties, such as increasing its polarity and potentially modifying its interaction with biological targets. smolecule.com Since azelastine itself is a chiral molecule, its oxidation at the nitrogen atom results in the formation of diastereomers, namely (S,S/R,R)- and (S,R/R,S)-Azelastine N-Oxide. d-nb.info
N-Demethylation: The same tertiary amine is also the substrate for CYP450-mediated N-demethylation. This reaction removes the methyl group, yielding desmethylazelastine, which is itself a major, pharmacologically active metabolite. researchgate.netdrugbank.com
Degradation Pathways and Stability Studies of S Azelastine N Oxide
Formation of (S)-Azelastine N-Oxide as a Degradation Product
This compound is one of several degradation products formed from Azelastine (B1213491). nih.govresearchgate.net While it is considered a metabolite, typically formed through microsomal oxidation in the body, it can also be generated during the synthesis and storage of Azelastine under specific stress conditions. d-nb.infomdpi.com Knowledge of its formation is crucial as regulatory guidelines necessitate the identification and characterization of impurities in active pharmaceutical ingredients (APIs). researchgate.net
Research indicates that the azepane nitrogen in the Azelastine molecule is susceptible to regioselective oxidation due to its high nucleophilicity, leading to the formation of the corresponding N-oxide. d-nb.info Studies involving forced degradation of Azelastine hydrochloride have successfully identified Azelastine N-Oxide among other impurities, confirming its status as a degradation product. nih.govresearchgate.net The synthesis of Azelastine N-oxides has been achieved for research purposes by oxidizing Azelastine with hydrogen peroxide, resulting in a mixture of diastereomers that can be separated chromatographically. d-nb.info
Impact of Stress Degradation Conditions on N-Oxide Formation
Forced degradation studies are integral to understanding a drug's stability profile. These studies expose the drug to conditions such as oxidation, light, hydrolysis, and heat to accelerate degradation and identify the resulting products. nih.govresearchgate.net
Oxidative stress is a primary pathway for the formation of Azelastine N-Oxide. nih.govresearchgate.net Studies have shown that Azelastine undergoes significant degradation when subjected to oxidative conditions, such as exposure to hydrogen peroxide (H₂O₂). nih.govresearchgate.net The reaction involves the oxidation of the tertiary amine in the azepane ring of the Azelastine molecule to form the N-oxide. d-nb.infoamazonaws.com In laboratory settings, this transformation is readily achieved by reacting the free base of Azelastine with hydrogen peroxide. d-nb.info This process leads to a mixture of diastereomeric N-oxides, which can be identified and quantified using advanced analytical techniques. d-nb.info One comprehensive study identified six major degradation products under various stress conditions, with one of the key products from oxidative stress being confirmed as an N-oxide. nih.govresearchgate.net
Azelastine has been shown to be labile under photolytic conditions, meaning it degrades upon exposure to light. nih.govnih.gov Significant degradation has been observed when Azelastine solutions are exposed to UV/VIS light, particularly under neutral to alkaline pH conditions (pH 10–13). nih.govnih.gov While photolytic stress leads to the formation of several degradation products, the primary mechanism often involves the cleavage of chemical bonds. nih.gov Studies have successfully resolved multiple degradation products formed under acidic, alkaline, and neutral photolytic conditions. nih.govresearchgate.net Although N-oxide formation is plausible under photolytic stress, oxidative degradation remains the most direct and well-documented pathway for its generation. d-nb.infonih.gov
The stability of Azelastine has also been evaluated under hydrolytic (acidic, basic, and neutral) and thermal stress conditions. nih.govresearchgate.net Research indicates that Azelastine experiences significant degradation under alkaline hydrolytic conditions (e.g., in sodium hydroxide). nih.govresearchgate.net However, it has been found to be relatively more stable under thermal stress and in strong acidic mediums. amazonaws.comnih.gov While these conditions produce various degradants, the formation of Azelastine N-Oxide is most prominently linked to oxidative pathways rather than hydrolysis or thermal stress. d-nb.infonih.gov The primary degradation products under hydrolytic stress often result from the cleavage of other parts of the molecule. researchgate.net
Table 1: Summary of Azelastine Degradation under ICH Stress Conditions
| Stress Condition | Reagents/Parameters | Observed Degradation | N-Oxide Formation | Reference |
|---|---|---|---|---|
| Oxidative | 3% H₂O₂ | Significant degradation | Identified as a major product | nih.govresearchgate.netresearchgate.net |
| Photolytic (Acidic) | 0.1 N HCl, UV/VIS light | Significant degradation | Not specified as primary product | nih.govresearchgate.netnih.gov |
| Photolytic (Neutral) | Water, UV/VIS light | Significant degradation | Not specified as primary product | nih.govresearchgate.netnih.gov |
| Photolytic (Alkaline) | 0.1 N NaOH, UV/VIS light | Significant degradation | Not specified as primary product | nih.govresearchgate.netnih.gov |
| Hydrolytic (Alkaline) | 2.0 N NaOH | Significant degradation | Not specified as primary product | nih.govresearchgate.net |
| Thermal | 80°C | Reported as stable | No | amazonaws.comnih.gov |
Photolytic Degradation Processes
Identification and Characterization of Degradation Products
The precise identification and structural elucidation of degradation products like this compound are accomplished using sophisticated analytical instrumentation.
Modern analytical chemistry relies heavily on the combination of liquid chromatography for separation and mass spectrometry for detection and identification. Ultra-Performance Liquid Chromatography (UPLC) provides rapid and high-resolution separation of compounds from a complex mixture, such as a forced degradation sample. nih.govresearchgate.netresearchgate.net In the analysis of Azelastine degradation, a common approach involves using a C18 column for separation with an isocratic elution. nih.govresearchgate.net
Following separation by UPLC, the eluent is introduced into a mass spectrometer. Liquid chromatography/quadrupole time-of-flight mass spectrometry (LC-Q/TOF-MS) is a powerful technique used for this purpose. nih.govresearchgate.netresearchgate.net It allows for the accurate mass measurement of the parent drug and its degradation products. mdpi.com this compound is characterized in ESI-MS spectra by a quasi-molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 398, which confirms the addition of an oxygen atom to the Azelastine molecule (molecular weight of 381.9 g/mol ). d-nb.info The high-resolution mass data from TOF-MS, along with the fragmentation patterns (MS/MS spectra), enable the unambiguous confirmation of the chemical structure of the degradation products. nih.govmdpi.com Studies have successfully used these techniques to resolve and characterize up to six different degradation products of Azelastine from a single sample. nih.govresearchgate.net
Table 2: Example of UPLC and LC-Q/TOF-MS Parameters for Degradation Product Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography System | Ultra Performance Liquid Chromatography (UPLC) | nih.govresearchgate.net |
| Column | C18 (e.g., 100 × 4.6 mm; 2.6 μm) | nih.govresearchgate.net |
| Detection (UV) | Photodiode Array (PDA) at ~241 nm | nih.govresearchgate.net |
| Mass Spectrometry | Quadrupole Time-of-Flight (Q/TOF-MS) | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | d-nb.info |
| Azelastine N-Oxide [M+H]⁺ | m/z 398 | d-nb.info |
Postulation and Validation of Degradation Mechanisms and Pathways
The degradation of azelastine and its derivatives, including the N-oxide form, has been investigated under various stress conditions to elucidate the potential degradation pathways. These studies are essential for identifying impurities that may arise during manufacturing and storage.
Forced degradation studies on azelastine hydrochloride have been conducted under hydrolytic (acidic, alkaline, neutral), photolytic, oxidative, and thermal stress conditions as prescribed by the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). nih.gov Significant degradation was observed under acidic, alkaline, and neutral photolytic conditions, as well as under oxidative and alkaline hydrolytic conditions. nih.gov
Through these studies, six primary degradation products were identified and characterized using liquid chromatography-ultraviolet/photodiode array (LC-UV/PDA) and liquid chromatography/quadrupole time-of-flight mass spectrometry (LC-Q/TOF-MS). nih.gov While the specific degradation pathways of this compound are not extensively detailed in the available literature, the degradation of the parent compound, azelastine, provides valuable insights. The postulated mechanisms for the degradation of azelastine often involve modifications to the phthalazinone ring system and the azepane ring. nih.govresearchgate.net
One of the key degradation pathways for azelastine involves oxidation. The nitrogen atom in the azepane ring is particularly susceptible to oxidation, leading to the formation of N-oxides. researchgate.netmdpi.com The synthesis of azelastine N-oxides has been achieved by reacting azelastine with hydrogen peroxide, resulting in a mixture of diastereomeric N-oxides. d-nb.info These synthesized N-oxides are crucial for use as reference standards in analytical methods to detect and quantify their presence as impurities in azelastine drug products.
The following table summarizes the key degradation products of azelastine identified in stress degradation studies.
| Degradation Product | Stress Condition(s) Leading to Formation | Analytical Method(s) for Identification |
| Degradation Product I | Acidic/Alkaline/Neutral Photolytic, Oxidative, Alkaline Hydrolytic | LC-Q/TOF-MS |
| Degradation Product II | Acidic/Alkaline/Neutral Photolytic, Oxidative, Alkaline Hydrolytic | LC-Q/TOF-MS |
| Degradation Product III | Acidic/Alkaline/Neutral Photolytic, Oxidative, Alkaline Hydrolytic | LC-Q/TOF-MS |
| Degradation Product IV | Acidic/Alkaline/Neutral Photolytic, Oxidative, Alkaline Hydrolytic | LC-Q/TOF-MS |
| Degradation Product V | Acidic/Alkaline/Neutral Photolytic, Oxidative, Alkaline Hydrolytic | LC-Q/TOF-MS |
| Degradation Product VI | Acidic/Alkaline/Neutral Photolytic, Oxidative, Alkaline Hydrolytic | LC-Q/TOF-MS |
The specific structures of these degradation products are determined through detailed mass spectrometric analysis. nih.gov
Computational Approaches for N-Oxidation Risk Prediction (e.g., Density Functional Theory-Average Local Ionization Energy (DFT-ALIE) Calculations)
Computational methods are increasingly being employed to predict the susceptibility of drug molecules to degradation, including N-oxidation. nih.gov These in-silico approaches can provide valuable insights early in the drug development process, helping to identify potential stability issues and guide formulation development. nih.govresearchgate.net
One such powerful technique is the combination of Density Functional Theory (DFT) and Average Local Ionization Energy (ALIE) calculations. nih.govresearchgate.net DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govrsc.org ALIE, a concept derived from DFT, represents the average energy required to remove an electron from a specific point in the space of a molecule. nih.govresearchgate.net Regions with lower ALIE values indicate locations where electrons are less tightly bound, making them more susceptible to electrophilic attack or oxidation. nih.govacs.org
The DFT-ALIE approach has been successfully used to predict the regioselectivity of N-oxidation in various drug molecules. nih.govresearchgate.net By calculating the ALIE at different nitrogen atoms within a molecule, it is possible to identify the nitrogen most prone to oxidation. nih.gov For azelastine, previous synthetic studies have shown that oxidation occurs at the azepane nitrogen. researchgate.net DFT-ALIE calculations corroborate these experimental findings, assigning the lowest ALIE value and thus the highest risk of N-oxidation to this specific nitrogen atom. researchgate.net
A risk scale based on ALIE values has been developed to categorize the vulnerability of nitrogen atoms to oxidation as low, medium, or high. nih.govresearchgate.net This predictive tool allows for the rapid assessment of N-oxidation risk for new chemical entities, aiding in the design of more stable drug candidates. nih.gov
The general workflow for predicting N-oxidation using DFT-ALIE calculations involves:
Molecular Modeling: Generating the 3D structure of the molecule of interest. nih.gov
DFT Calculation: Performing DFT calculations at a specific level of theory (e.g., B3LYP/6-31G(d,p)) to obtain the electronic properties of the molecule. nih.govresearchgate.net
ALIE Calculation: Computing the ALIE across the molecular surface. nih.gov
Risk Assessment: Identifying the nitrogen atom with the lowest ALIE value and classifying its oxidation risk based on the established scale. nih.govresearchgate.net
The following table provides a conceptual overview of how ALIE values can be used to predict N-oxidation risk.
| ALIE Value Range (Conceptual) | Predicted N-Oxidation Risk | Implication for this compound |
| Low | High | The azepane nitrogen in azelastine falls into this category, indicating a high propensity for N-oxide formation. researchgate.net |
| Medium | Medium | Other nitrogen atoms in the molecule may have a moderate risk of oxidation under specific conditions. |
| High | Low | Nitrogen atoms with high ALIE values are less likely to undergo oxidation. |
These computational approaches, when used in conjunction with experimental stability studies, provide a comprehensive understanding of the degradation pathways of drug molecules like this compound, ultimately contributing to the development of safer and more stable medicines. nih.govresearchgate.net
Advanced Analytical Method Development and Validation for S Azelastine N Oxide
Chromatographic Techniques for Selective Separation and Quantification
Chromatographic methods are fundamental in separating (S)-Azelastine N-Oxide from its parent compound, Azelastine (B1213491), and other related substances. The inherent structural similarities and potential for diastereomeric mixtures demand high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Azelastine and its derivatives. researchgate.netresearchgate.net The development of a robust HPLC method for this compound involves careful selection of the stationary phase, mobile phase composition, and detection wavelength to achieve optimal separation and sensitivity.
A common approach utilizes a reversed-phase C18 column. researchgate.net For instance, a method for Azelastine estimation, which can be adapted for its N-oxide, employed a Kromosil C18 column (150 x 4.6 mm, 5 µm) with a mobile phase of phosphate (B84403) buffer (pH 3) and acetonitrile (B52724) (50:50 v/v) at a flow rate of 1.0 mL/min, with UV detection at 288 nm. researchgate.net Another method used a Waters Spherisorb CN column (250 mm × 4.6 mm, 5-μm) with a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile (50:50 v/v) and detection at 290 nm. researchgate.netamazonaws.com
For the specific challenge of separating the enantiomers of Azelastine and its metabolites, including the N-oxides, chiral stationary phases are employed. A study demonstrated the use of a β-cyclodextrin chiral stationary phase for this purpose. pillbuys.com Another successful chiral separation of Azelastine was achieved on a Chiralpak AD column with mobile phases consisting of n-hexane–2-propanol–diethylamine (B46881) or n-hexane–ethanol–diethylamine. pillbuys.com
Table 1: Exemplary HPLC Method Parameters for Azelastine and Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 (Chiral) |
| Stationary Phase | Kromosil C18 (150 x 4.6 mm, 5µm) researchgate.net | Waters Spherisorb CN (250 x 4.6 mm, 5µm) researchgate.netamazonaws.com | Chiralpak AD (250 x 4.6 mm, 10µm) pillbuys.com |
| Mobile Phase | Phosphate Buffer (pH 3) : Acetonitrile (50:50 v/v) researchgate.net | 0.05M KH2PO4 Buffer (pH 3.0) : Acetonitrile (50:50 v/v) amazonaws.com | n-hexane : 2-propanol : diethylamine (95:5:0.6, v/v) pillbuys.com |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net | 1.2 mL/min pillbuys.com |
| Detection | UV at 288 nm researchgate.net | UV at 290 nm researchgate.netamazonaws.com | UV at 235 nm pillbuys.com |
| Retention Time (Azelastine) | 2.5 min researchgate.net | 4.34 min researchgate.net | Not Specified |
Ultra Performance Liquid Chromatography (UPLC) Method Optimization
Ultra Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it highly suitable for the analysis of complex mixtures containing trace impurities like this compound.
A stability-indicating UPLC method was developed for the determination of Azelastine Hydrochloride and its genotoxic impurity, benzohydrazide. researchgate.net This method utilized a C18 column with a mobile phase of acetonitrile and aqueous sodium lauryl sulfate (B86663) (55:45, v/v, pH 5) at a flow rate of 1.2 mL/min, with UV detection at 215 nm, achieving a run time of approximately 2 minutes. researchgate.net Such a method could be optimized for the specific quantification of this compound. Optimization would focus on gradient elution to effectively separate the more polar N-oxide from the parent drug and other impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Q/TOF-MS) for Trace Analysis and Structural Confirmation
The coupling of liquid chromatography with mass spectrometry provides unparalleled sensitivity and selectivity for trace analysis and definitive structural confirmation of metabolites like this compound. d-nb.inforesearchgate.net
LC-MS/MS methods have been developed for the quantification of Azelastine in human plasma. researchgate.net One such method used a YMC C8 column with a mobile phase of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (70:30, v/v, pH 6.4) at a flow rate of 0.25 mL/min. researchgate.netresearchgate.net Detection was performed on an API5000 MS system using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. researchgate.net For Azelastine, the transition m/z 382.2→112.2 was monitored. researchgate.net
For the characterization of synthesized Azelastine N-oxides, LC-Q/TOF-MS has been utilized to confirm the presence of an additional oxygen atom in the structure. researchgate.net This technique provides high-resolution mass data, enabling the determination of elemental composition. In the ESI-MS spectra of the synthesized N-oxides, a quasi-molecular ion [M+H]+ was observed at m/z 398. d-nb.info A significant fragment ion was also detected at m/z 271.27, corresponding to the 8-(4-chlorobenzyl)-4-oxo-3,4-dihydrophthalazin-2-ium ion, which results from the fragmentation of the parent molecular ion. d-nb.info This fragmentation pattern is a key identifier for the N-oxide structure.
Comprehensive Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound. pillbuys.comd-nb.info Both ¹H and ¹³C NMR are used to determine the connectivity of atoms within the molecule.
In a study characterizing the diastereomeric Azelastine N-oxides, 2D NMR experiments were crucial for assigning all signals. d-nb.info While ¹H and ¹³C NMR spectra alone could not assign the absolute configuration, they confirmed the N-oxide formation. d-nb.info The ¹³C NMR spectra showed distinct chemical shifts for the two diastereomers, for example, the signals for C-19 and C-18 appeared at 73.2 and 65.6 ppm for one diastereomer, and at 71.9 and 68.2 ppm for the other. d-nb.info
Table 2: Selected ¹³C NMR Chemical Shifts (ppm) for Azelastine N-Oxide Diastereomers
| Carbon Atom | Diastereomer 1 (SS/RR) d-nb.info | Diastereomer 2 (SR/RS) d-nb.info |
| C-19 | 73.2 | 71.9 |
| C-18 | 65.6 | 68.2 |
| C-22f/C-22 | 61.8 | 61.0 |
| C-16 | 53.7 | 55.0 |
| C-7 | 38.0 | 38.4 |
| C-17 | 31.5 | 32.0 |
| C-21 | 26.3 | 26.8 |
| C-20 | 19.5 | 20.2 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for confirming the molecular weight and studying the fragmentation patterns of this compound. d-nb.info
The analysis of synthesized Azelastine N-oxides using ESI-MS in methanol (B129727) showed a prominent quasi-molecular ion [M+H]⁺ at m/z 398.20, which directly corresponds to the addition of an oxygen atom to the Azelastine molecule (C₂₂H₂₄ClN₃O₂). d-nb.info The presence of a [2M+H]⁺ ion at m/z 795.20 was also observed, further confirming the molecular weight. d-nb.info High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. researchgate.net
A key fragmentation pathway observed in the ESI-MS² spectra involves the loss of the azepane N-oxide ring, leading to the formation of a characteristic fragment ion at m/z 271.27. d-nb.info This fragment, identified as the 8-(4-chlorobenzyl)-4-oxo-3,4-dihydrophthalazin-2-ium ion, is a diagnostic marker for the N-oxide structure. d-nb.info
Method Validation Parameters Relevant to N-Oxide Analysis (e.g., Specificity, Resolution from Isomers and Degradants)
The validation of analytical methods for this compound is critical to ensure accurate quantification and purity assessment, particularly concerning its isomers and potential degradation products. Method validation for N-oxides demands a high degree of specificity and resolution due to the structural similarity of related compounds.
Specificity and Resolution: The primary challenge in analyzing this compound lies in its separation from other stereoisomers. Since the oxidation of the azepane nitrogen in azelastine creates a new stereogenic center, a total of four stereoisomers of azelastine N-oxide can exist. d-nb.info Therefore, analytical methods must be capable of distinguishing between these diastereomers.
High-Performance Liquid Chromatography (RP-HPLC) has been successfully employed for this purpose. For instance, a new RP-HPLC method was developed to separate the diastereomeric N-oxides of a related pharmaceutical, demonstrating the feasibility of such separations. researchgate.net For azelastine and its metabolites, various enantioselective separation methods have been investigated, including HPLC with a β-cyclodextrin chiral stationary phase and electrokinetic capillary chromatography (EKC). pillbuys.com These techniques are crucial for resolving the enantiomers of the parent drug and its metabolites, a principle that is directly applicable to the diastereomeric N-oxides. pillbuys.com
A study comparing HPLC and Capillary Electrophoresis (CE) for the separation of azelastine and three of its metabolites highlighted the superior speed, efficiency, and chiral separation capabilities of CE. csic.es The development of stability-indicating methods, validated according to International Conference on Harmonization (ICH) guidelines, is essential. juniperpublishers.com Such methods confirm that the analytical procedure can accurately measure the analyte in the presence of its impurities, degradants, and matrix components. juniperpublishers.comresearchgate.net Forced degradation studies, involving exposure to acidic, alkaline, oxidative, thermal, and photolytic stress, are performed to generate potential degradants and prove the method's specificity. juniperpublishers.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying azelastine and its metabolites in biological matrices like human plasma. jcpjournal.orgresearchgate.net In these methods, specificity is confirmed by the absence of significant interference from endogenous plasma components at the retention times of the analyte and the internal standard. jcpjournal.orgresearchgate.net
The table below summarizes key parameters for a validated LC-MS/MS method for azelastine, which are relevant for the analysis of its N-oxide metabolite.
| Validation Parameter | Finding/Result | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI/MS/MS) | researchgate.net |
| Specificity/Selectivity | No significant endogenous interference observed at the retention time of azelastine or the internal standard. | jcpjournal.orgresearchgate.net |
| Linearity Range | 10 - 5000 pg/mL in human plasma. | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL. | researchgate.net |
| Precision (Inter- and Intra-day) | Coefficient of Variation (CV) was between 4.13% and 17.91%. | researchgate.net |
| Accuracy (Inter- and Intra-day) | Within 87.57% to 109.70% of the nominal concentration. | researchgate.net |
Development and Utilization of Reference Standards and Impurity Profiling
The development and use of well-characterized reference standards are fundamental for the accurate identification, quantification, and quality control of this compound and other related impurities. lookchem.comclearsynth.com
Reference Standard Development: this compound is available commercially as a reference standard, often as a mixture of diastereomers. lgcstandards.comlgcstandards.com These standards are synthesized, purified, and comprehensively characterized to confirm their structure and purity. d-nb.infolookchem.com The synthesis can be achieved by the oxidation of azelastine with agents like hydrogen peroxide (H₂O₂), which regioselectively oxidizes the more nucleophilic azepane nitrogen. d-nb.inforesearchgate.net The resulting N-oxides can then be separated by chromatography. d-nb.info
Characterization of these reference standards involves a suite of analytical techniques, including:
High-Performance Liquid Chromatography (HPLC) to determine purity. lgcstandards.comlgcstandards.com
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. d-nb.infolgcstandards.com
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. d-nb.infolgcstandards.com
Suppliers of these standards provide them for use in analytical method development, method validation (AMV), and quality control (QC) applications during drug development and manufacturing. clearsynth.comaxios-research.com The purity of these standards is typically high, often greater than 95%. lgcstandards.comlgcstandards.com
Impurity Profiling: Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For azelastine, this includes process-related impurities and degradation products. This compound is considered a metabolite and a potential impurity in azelastine drug products. The principal metabolite of azelastine is desmethylazelastine (B192710).
Regulatory guidelines mandate the use of stability-indicating analytical methods for impurity profiling. researchgate.net This involves subjecting the drug substance to forced degradation conditions to identify likely degradation products that may arise during storage. juniperpublishers.com For azelastine, stress testing has shown it to be labile under alkaline and oxidative conditions. juniperpublishers.com
The table below lists some of the known impurities and metabolites related to azelastine, including the N-oxide.
| Compound Name | CAS Number | Molecular Formula | Type | Reference |
|---|---|---|---|---|
| This compound | 1346617-06-8 | C₂₂H₂₄ClN₃O₂ | Metabolite / Impurity | lgcstandards.compharmaffiliates.com |
| Azelastine | 58581-89-8 | C₂₂H₂₄ClN₃O | Active Pharmaceutical Ingredient | pharmaffiliates.com |
| N-Desmethyl Azelastine | 47491-38-3 | C₂₁H₂₂ClN₃O | Metabolite / Impurity | pharmaffiliates.com |
| Azelastine EP Impurity A (Benzoyl Hydrazine) | 613-94-5 | C₇H₈N₂O | Impurity | axios-research.compharmaffiliates.com |
| Azelastine EP Impurity C | 53242-76-5 | C₁₅H₁₁ClO₃ | Impurity / Degradant | pharmaffiliates.com |
| Azelastine EP Impurity D | 53242-88-9 | C₁₅H₁₁ClN₂O | Impurity | pharmaffiliates.com |
| Azelastine EP Impurity E | 20526-97-0 | C₁₅H₉ClO₂ | Impurity | pharmaffiliates.comsigmaaldrich.com |
Exploration of Biological Activities and Mechanistic Insights of S Azelastine N Oxide in Vitro Research
In Vitro Cytotoxicity Assessments (e.g., SRB Assays)
A fundamental aspect of characterizing any new chemical entity or metabolite is the assessment of its potential cytotoxicity. Sulforhodamine B (SRB) assays, which measure cell density by staining total cellular protein, are a common method for such evaluations. d-nb.infosmolecule.comgoogle.comcanvaxbiotech.com
In a key study, the diastereomeric N-oxides of Azelastine (B1213491) were synthesized and evaluated for their cytotoxic effects. d-nb.inforesearchgate.net The research utilized a panel of several human cancer cell lines and two non-malignant cell lines to assess the compounds' impact on cell viability. The results demonstrated that both diastereomeric Azelastine N-oxides are essentially non-cytotoxic. d-nb.inforesearchgate.net For all tested cell lines, the half-maximal effective concentration (EC50) values were determined to be greater than 30 μM, a concentration threshold above which compounds are generally considered to have no significant cytotoxic activity in this type of assay. d-nb.inforesearchgate.net
Table 1: In Vitro Cytotoxicity of Azelastine N-Oxides in SRB Assays
| Cell Line | Cell Type | Result (EC50) |
| A375 | Human Melanoma | > 30 μM |
| HT29 | Human Colon Adenocarcinoma | > 30 μM |
| MCF7 | Human Breast Adenocarcinoma | > 30 μM |
| A2780 | Human Ovarian Carcinoma | > 30 μM |
| HeLa | Human Cervical Adenocarcinoma | > 30 μM |
| NIH 3T3 | Mouse Embryonic Fibroblast (Non-malignant) | > 30 μM |
| HEK293 | Human Embryonic Kidney (Non-malignant) | > 30 μM |
| Data sourced from Csuk, R., et al. (2021). d-nb.inforesearchgate.net |
Theoretical and Experimental Investigation of N-Oxides as Bio-isosteres or Nitric Oxide Mimics
The N-oxide functional group has garnered significant interest in medicinal chemistry for its potential to act as a bioisostere or a mimic of endogenous signaling molecules like nitric oxide (NO). nih.govahajournals.orgsemanticscholar.orgconicet.gov.arconicet.gov.ar While historically viewed simply as metabolic byproducts, N-oxides are now being strategically investigated for their unique chemical properties. d-nb.info
Bio-isosteres of Carbonyl Groups: The N-oxide moiety is considered a potential bioisostere of the carbonyl group. d-nb.infonih.gov The relatively high electron density on the oxygen atom of the N-oxide makes it a strong hydrogen bond acceptor. nih.gov This property allows it to form critical hydrogen bonding networks with biological targets, potentially mimicking the interactions of a carbonyl oxygen. nih.gov In some drug development projects, the replacement of a carbonyl function with a heterocyclic N-oxide has led to superior inhibitory activities. nih.gov
Nitric Oxide (NO) Mimics: There is a growing body of research exploring N-oxides as potential nitric oxide donors or mimics. d-nb.infoahajournals.orgsemanticscholar.org Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. smolecule.com The N-O moiety within certain heterocyclic N-oxides can elicit NO-like effects. nih.gov Some N-oxide compounds, such as those in the furoxan class, are known to release NO in vivo. acs.org This has led to the proposition that N-oxide metabolites of drugs could act as nitric acid donors, potentially contributing to the pharmacological profile of the parent drug through NO-mediated pathways. d-nb.info While this is a compelling hypothesis for (S)-Azelastine N-Oxide, specific experimental validation of it acting as an NO donor is not yet available in the public literature.
Comparative Pharmacological Activity of this compound with Parent Azelastine in In Vitro Assays
The pharmacological activity of a metabolite can be retained, attenuated, or completely different from that of the parent drug. mdpi.com Azelastine itself is a potent H1-receptor antagonist, which is central to its anti-allergic effects. drugbank.comnih.gov It also exhibits other activities, including mast cell stabilization and inhibition of various inflammatory mediators. drugbank.comnih.gov
The N-oxidation of Azelastine occurs at the tertiary amine of the azepane ring. researchgate.net This transformation introduces a polar N-oxide group, which can significantly alter the molecule's physicochemical properties, such as its polarity and hydrogen bonding capacity. vulcanchem.com These changes are expected to influence the compound's binding affinity and interaction with molecular targets compared to the parent Azelastine. smolecule.comvulcanchem.com For instance, the interaction with the histamine (B1213489) H1 receptor could be modified. While it is known that the primary active metabolite of Azelastine formed via another pathway, N-desmethylazelastine, retains H1-receptor antagonistic activity, specific in vitro comparative data for this compound is limited. mdpi.comdrugbank.com One study did find that the parent compound, Azelastine, can act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), but this study did not evaluate the N-oxide metabolite. researchgate.net Further research is required to quantify the receptor binding profile and enzyme inhibition activity of this compound in direct comparison to Azelastine to fully understand its pharmacological contribution.
Computational Modeling of N-Oxidation Impact on Molecular Interactions and Potential Binding Affinities
Theoretical and in silico studies provide powerful tools for predicting how structural modifications, such as N-oxidation, can affect a molecule's interaction with its biological targets. conicet.gov.ar Techniques like molecular docking and Density Functional Theory (DFT) are employed to model these changes at the molecular level. researchgate.net
Molecular docking simulations can predict the preferred binding orientation of a ligand within a receptor's active site and estimate the strength of the interaction. conicet.gov.ar For this compound, docking studies could be used to model its fit within the histamine H1 receptor binding pocket and compare it to that of the parent Azelastine. Such simulations would help predict how the introduction of the bulky and polar N-oxide group affects the steric and electronic complementarity with the receptor, thereby influencing binding affinity. While a molecular docking study has been performed on Azelastine's interaction with human serum albumin, and another on its potential to target the viral NTCP protein, a specific computational comparison of Azelastine and its N-oxide on the H1 receptor is not prominently featured in the literature. nih.govresearchgate.net
DFT calculations can model the electron distribution and redox potential of a molecule. These calculations could provide insight into the stability of the N-oxide and its potential to participate in redox reactions, which would be relevant to its role as a potential nitric oxide mimic. An in-silico approach using DFT has been described to predict the susceptibility of nitrogen atoms in active pharmaceutical ingredients to N-oxidation. researchgate.net These computational methods serve as valuable hypothesis-generating tools that can guide further experimental investigation into the pharmacology of this compound.
Q & A
Q. What are the key physicochemical properties of (S)-Azelastine N-Oxide, and how are they validated in analytical workflows?
this compound (CAS 1346617-18-2) has a molecular formula of C22H24ClN3O2 and a molecular weight of 397.91 g/mol. Analytical validation typically employs high-performance thin-layer chromatography (HPTLC) for quantification, as demonstrated in studies on structurally related compounds like azelastine hydrochloride. Parameters such as linearity (280–1680 ng/band), precision (RSD < 2%), and recovery rates (>98%) are critical for method robustness .
Q. How is this compound synthesized, and what are the common impurities encountered during its preparation?
Synthesis involves oxidation of the parent compound, azelastine, using controlled oxidative agents. Key impurities include desmethyl analogs and diastereomeric byproducts, such as (R)-Azelastine N-Oxide, which require chiral separation techniques. Stability studies under stress conditions (e.g., heat, light) are essential to identify degradation products like phthalazinone derivatives .
Q. What standardized protocols exist for stability testing of this compound in pharmaceutical formulations?
Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions are conducted per ICH guidelines. HPTLC or HPLC methods monitor degradation kinetics, with validation criteria including specificity (no co-elution with impurities) and accuracy (recovery 95–105%) .
Advanced Research Questions
Q. How does the N-oxide functional group influence the pharmacokinetic profile of this compound compared to its parent compound?
The N-oxide moiety enhances polarity, reducing blood-brain barrier permeability and potentially minimizing central nervous system side effects. However, it may alter metabolic pathways, necessitating in vitro hepatic microsomal studies to assess CYP450-mediated oxidation or reduction .
Q. What computational tools are used to predict the mutagenic potential of this compound, and how reliable are these models?
Structure-activity relationship (SAR) fingerprinting and expert-rule-based systems (e.g., Leadscope) evaluate structural alerts like aromatic N-oxides. While general N-oxide alerts are less predictive, subclass-specific alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) show higher specificity. Experimental Ames testing remains critical for validation .
Q. What experimental strategies address contradictions in the antiviral efficacy data of azelastine derivatives, including this compound?
Discrepancies in viral inhibition (e.g., SARS-CoV-2 vs. RSV) may arise from cell-line specificity (Vero E6 vs. human airway epithelium) or formulation differences (nasal spray vs. in vitro solutions). Dose-response studies with standardized viral loads and parallel transcriptomic profiling can clarify mechanisms .
Q. How can enzyme engineering improve the biocatalytic synthesis of this compound under industrial oxygen limitations?
Rational design of flavin-dependent monooxygenases (FMOs) focuses on oxygen-binding pockets and gas-liquid interfacial stability. Tools like molecular dynamics simulations optimize enzyme efficiency at low O2 concentrations, while mass-based biocatalyst metrics (e.g., turnover number) guide process scalability .
Methodological Guidance
Designing a study to compare the metabolic stability of this compound across species:
- Objective: Identify species-specific clearance mechanisms.
- Methods: Incubate the compound with liver microsomes from human, rat, and dog models. Use LC-MS/MS to quantify metabolites and calculate intrinsic clearance (Clint).
- Data Analysis: Apply Michaelis-Menten kinetics for enzyme saturation effects. Cross-reference with in silico ADMET predictors .
Resolving contradictory data on N-oxide mutagenicity:
- Approach: Combine SAR analysis with in vitro micronucleus assays.
- Validation: Use publicly available aromatic N-oxide datasets to refine structural alerts. For this compound, prioritize bacterial reverse mutation tests (OECD 471) over computational models due to subclass variability .
Optimizing chiral separation of this compound from diastereomers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
